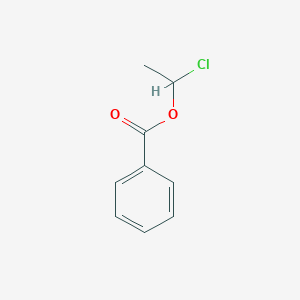

1-Chloroethyl benzoate

CAS No.: 5819-19-2

Cat. No.: VC3807262

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5819-19-2 |

|---|---|

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 1-chloroethyl benzoate |

| Standard InChI | InChI=1S/C9H9ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h2-7H,1H3 |

| Standard InChI Key | ATXWGWHZGZFBHI-UHFFFAOYSA-N |

| SMILES | CC(OC(=O)C1=CC=CC=C1)Cl |

| Canonical SMILES | CC(OC(=O)C1=CC=CC=C1)Cl |

Introduction

Structural and Physicochemical Properties

1-Chloroethyl benzoate consists of a benzoate moiety esterified with a 1-chloroethyl group. The molecular structure imparts moderate polarity, with a calculated molecular weight of 184.62 g/mol. Key physicochemical parameters, inferred from related chlorinated esters, include:

The ester’s reactivity is influenced by the electron-withdrawing chloroethyl group, which enhances susceptibility to nucleophilic substitution at the β-carbon .

Synthetic Methodologies

Chloromethylation of Benzoic Acid Derivatives

A patent by CN101928233B outlines a chloromethylation protocol using paraformaldehyde (HCHO) and aluminum chloride (AlCl₃) in chloroform . This method achieves 70–85% yields for benzoate esters, though secondary or tertiary alkyl substituents on the ester group lead to side reactions. The mechanism proceeds via electrophilic aromatic substitution, with the chloroethyl group introduced at the meta position relative to electron-withdrawing groups .

Asymmetric Hydrogenation and Salt Formation

Recent work by ACS Organic Process Research & Development demonstrates the use of ruthenium catalysts (e.g., Ru(CF₃CO₂)₂{(S)-phanephos}) for enantioselective hydrogenation of tetrahydropyridine precursors, yielding chiral intermediates that are subsequently converted to benzoate salts . While this route primarily targets nipecotamide derivatives, it highlights the role of 1-chloroethyl benzoate in resolving racemic mixtures through crystallization .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

1-Chloroethyl benzoate is critical in synthesizing prodrugs and active pharmaceutical ingredients (APIs). For example, Hofmann rearrangements of urea derivatives linked to chloroethyl esters yield high-purity amines for neurologic therapies . The compound’s ability to act as a leaving group facilitates nucleophilic displacements in API functionalization .

Polymer Chemistry

Chlorinated esters serve as crosslinking agents in epoxy resins and polyurethanes. The chloroethyl group’s reactivity enables covalent bonding with hydroxyl or amine functionalities, enhancing material durability .

Agrochemicals

Derivatives of 1-chloroethyl benzoate are precursors to herbicides and insecticides, leveraging its hydrolytic stability to prolong field efficacy .

Regulatory and Environmental Impact

Global Regulations

Under REACH (EU), chlorinated esters require registration for quantities ≥1 ton/year. The U.S. EPA mandates Toxics Release Inventory (TRI) reporting for analogous compounds .

Environmental Persistence

The chloroethyl group confers moderate persistence (estimated half-life: 30–60 days in soil). Hydrolysis products include benzoic acid and chloroethanol, both subject to biodegradation .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing Earth-abundant metal catalysts to reduce reliance on ruthenium .

-

Green Chemistry: Replacing chloroform in chloromethylation with ionic liquids or supercritical CO₂ .

-

Toxicokinetics: In vivo studies to establish NOAEL (No Observed Adverse Effect Level) for workplace safety guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume